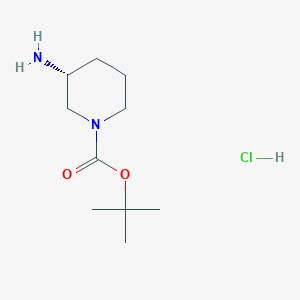

(R)-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride

Description

(R)-tert-Butyl 3-aminopiperidine-1-carboxylate hydrochloride (CAS 1000796-62-2) is a chiral piperidine derivative widely employed as a key intermediate in pharmaceutical synthesis. Its structure features a six-membered piperidine ring with a tert-butyloxycarbonyl (Boc) group at the 1-position, an amine group at the 3-position, and a hydrochloride salt. The Boc group enhances stability during synthetic processes, while the hydrochloride salt improves solubility in polar solvents, facilitating reactions in aqueous or mixed-solvent systems . This compound is critical in constructing bioactive molecules, particularly in kinase inhibitors and neurotransmitter analogs, where stereochemical precision is essential .

Properties

IUPAC Name |

tert-butyl (3R)-3-aminopiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;/h8H,4-7,11H2,1-3H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNAVVRRZJQGCZ-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655038 | |

| Record name | tert-Butyl (3R)-3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152113-32-0 | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1152113-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R)-3-aminopiperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride typically involves the protection of the amino group in piperidine, followed by the introduction of the tert-butyl group. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of ®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The final product is typically purified using techniques such as crystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the amino group can be replaced by other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in the reactions of ®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride include:

Bases: Such as sodium hydroxide or potassium carbonate for deprotonation reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from the reactions of ®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride depend on the specific reaction conditions and reagents used. For example, hydrolysis of the ester group can yield the corresponding carboxylic acid, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

Pharmaceutical Development

(R)-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride has been investigated for its potential as a pharmaceutical agent targeting various diseases:

- Autoimmune Disorders : Research indicates that this compound may modulate immune responses, particularly in conditions such as systemic lupus erythematosus (SLE). In a study involving DBA/1 mice, treatment with related compounds demonstrated a reduction in autoantibody production, suggesting a therapeutic role in autoimmune diseases .

- Neurological Applications : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its effects on neurotransmitter systems are under investigation for potential applications in anxiety and depression therapies.

Chemical Biology

The compound serves as an important intermediate in the synthesis of more complex molecules used in biological studies:

- TLR Modulation : It has been utilized in research focusing on Toll-like receptor (TLR) pathways, which play crucial roles in immune response regulation. Studies have shown that derivatives of this compound can selectively activate or inhibit TLR7 and TLR8, providing insights into their mechanisms and potential therapeutic targets .

Synthetic Chemistry

In synthetic organic chemistry, (R)-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride is employed as a building block for creating various bioactive compounds:

- Synthesis of Quinoline Derivatives : It has been used to synthesize selectively substituted quinoline compounds that exhibit pharmacological activities against different diseases .

Case Studies

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the specific functional groups present. The pathways involved in its mechanism of action may include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Positional Isomers

(S)-tert-Butyl 3-Aminopiperidine-1-Carboxylate (CAS 625471-18-3)

- Key Differences : The (S)-enantiomer shares identical functional groups but exhibits opposite chirality at the 3-position. This stereochemical distinction can drastically alter binding affinity in chiral drug targets. For instance, in receptor-ligand interactions, the (R)-form may exhibit higher potency due to spatial compatibility, whereas the (S)-form might show reduced activity or off-target effects .

- Applications : Used in comparative studies to assess enantioselectivity in pharmacological assays.

Benzyl 4-Aminopiperidine-1-Carboxylate (CAS 120278-07-1)

- Key Differences: Substitution at the 4-position (vs. 3-position) and a benzyl ester (vs. However, the benzyl group is less stable under acidic or hydrogenolytic conditions, limiting its utility in multi-step syntheses requiring orthogonal protection .

- Safety Profile: Limited toxicological data available; requires stringent handling precautions due to unknown hazards .

Functional Group Modifications

(R)-tert-Butyl 3-((tert-Butoxycarbonyl)Amino)Piperidine-1-Carboxylate (CAS 1263078-12-1)

- Key Differences: Features a double Boc protection at the 3-amino group. This enhances stability in strongly basic or nucleophilic environments but complicates deprotection steps. The additional Boc group increases molecular weight (MW: 343.44 g/mol vs. 248.75 g/mol for the hydrochloride salt), affecting solubility and reaction kinetics .

- Applications : Preferred in multi-step syntheses requiring sequential deprotection.

(R)-2-Iodomethyl-Pyrrolidine-1-Carboxylic Acid tert-Butyl Ester (CAS 1260610-71-6)

- Key Differences : A five-membered pyrrolidine ring with an iodomethyl substituent. The smaller ring size increases ring strain, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). However, the iodine atom introduces toxicity risks (skin/eye irritation) and necessitates careful handling .

- Applications : Used in radiopharmaceuticals or as a halogenated building block .

Salt and Solubility Variations

(R)-tert-Butyl 3-Aminopiperidine-1-Carboxylate Hydrochloride (CAS 1000796-62-2) vs. Free Base

Comparative Data Table

| Compound Name (CAS) | Core Structure | Substituents | Chirality | Solubility (Water) | Key Applications |

|---|---|---|---|---|---|

| (R)-tert-Butyl 3-aminopiperidine-1-carboxylate hydrochloride (1000796-62-2) | Piperidine | 1-Boc, 3-NH₂·HCl | R | >50 mg/mL | Kinase inhibitors, CNS drugs |

| (S)-tert-Butyl 3-aminopiperidine-1-carboxylate (625471-18-3) | Piperidine | 1-Boc, 3-NH₂ | S | <10 mg/mL | Stereochemical studies |

| Benzyl 4-aminopiperidine-1-carboxylate (120278-07-1) | Piperidine | 1-Benzyl, 4-NH₂ | N/A | Insoluble | Intermediates in alkaloid synthesis |

| (R)-2-Iodomethyl-pyrrolidine-1-carboxylate tert-butyl ester (1260610-71-6) | Pyrrolidine | 1-Boc, 2-CH₂I | R | Low | Halogenated building blocks |

Biological Activity

(R)-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (R)-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride

- Molecular Formula : C11H23ClN2O2

- CAS Number : 184637-48-7

The compound features a piperidine ring, which is known for its role in various biological activities, particularly in the central nervous system.

The biological activity of (R)-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride is primarily attributed to its interaction with various molecular targets:

- GSK-3β Inhibition : Research indicates that this compound can inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in numerous cellular processes, including metabolism and cell cycle regulation. Inhibition of GSK-3β has been associated with neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases .

1. Neuroprotective Effects

Studies have demonstrated that (R)-tert-butyl 3-aminopiperidine-1-carboxylate hydrochloride exhibits neuroprotective properties. In vitro assays using SH-SY5Y neuronal cells showed that the compound could mitigate neurotoxicity induced by oxidative stress, such as hydrogen peroxide exposure. The compound was effective at concentrations as low as 1 µM, demonstrating minimal cytotoxicity across various cell lines .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is needed to establish the full spectrum of its antimicrobial efficacy .

3. Structure-Activity Relationship (SAR)

A series of derivatives based on the piperidine structure were synthesized to evaluate their biological potency. Modifications in the side chains and functional groups significantly influenced the activity, highlighting the importance of structural optimization in drug development .

Case Studies and Research Findings

Q & A

Q. Key Considerations :

- Temperature control during Boc protection to avoid racemization.

- Solvent polarity impacts crystallization efficiency during salt formation.

How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Advanced Research Question

Contradictions may arise due to:

- Stereochemical Variants : Ensure the enantiomeric form (R vs. S) is confirmed via circular dichroism (CD) or X-ray crystallography (e.g., SHELX refinement ).

- Assay Conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter receptor binding kinetics .

- Salt vs. Free Base : The hydrochloride salt may exhibit different solubility or bioavailability compared to the free base. Characterize both forms using differential scanning calorimetry (DSC) and NMR .

Q. Methodological Recommendations :

- Standardize assay protocols (e.g., fixed pH 7.4 buffers).

- Validate compound identity with high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR .

What methodological considerations are critical when designing receptor interaction studies for this compound?

Advanced Research Question

Focus on:

- Binding Assay Design : Use radiolabeled (³H/¹⁴C) analogs for quantitative affinity measurements. For example, fluorophenyl derivatives (as in ) show enhanced receptor specificity .

- Enantiomer-Specific Effects : Compare (R)- and (S)-enantiomers in parallel assays to isolate stereochemical influences .

- Negative Controls : Include structurally similar but inactive analogs (e.g., tert-butyl 4-cyanopiperidine derivatives ) to rule out nonspecific binding.

Q. Data Interpretation :

- Analyze dose-response curves using software like GraphPad Prism to calculate IC₅₀/Kd values.

What strategies are effective for characterizing the hydrochloride salt form of this compound compared to its free base?

Basic Research Question

Analytical Techniques :

Q. Experimental Steps :

- Conduct X-ray crystallography to confirm salt formation and hydrogen-bonding patterns .

- Compare ¹H NMR spectra in D₂O (salt) vs. CDCl₃ (free base) to detect protonation shifts .

How does the stereochemistry at the piperidine 3-position influence the compound's pharmacological targeting?

Advanced Research Question

The (R)-enantiomer exhibits distinct biological activity due to:

- Receptor Binding Pocket Fit : Molecular docking studies show the (R)-configuration aligns better with G-protein-coupled receptor (GPCR) active sites, such as serotonin or dopamine receptors .

- Metabolic Stability : The (R)-form may resist cytochrome P450 oxidation compared to the (S)-enantiomer, as seen in similar tert-butyl piperidine derivatives .

Case Study :

In Example 446 (), the (R)-enantiomer of a related benzoimidazole derivative showed 10-fold higher inhibitory activity against a kinase target than the (S)-form, highlighting stereochemistry’s role in potency.

What safety protocols are recommended for handling this compound given limited toxicological data?

Basic Research Question

Precautions Based on Analog SDS :

Q. Risk Mitigation :

- Conduct in vitro toxicity screening (e.g., Ames test for mutagenicity) before in vivo studies.

How can structure-activity relationship (SAR) studies optimize this compound for neuropharmacology applications?

Advanced Research Question

SAR Strategies :

- Fluorine Substitution : Introduce fluorophenyl groups (as in ) to enhance blood-brain barrier penetration .

- Amino Group Modification : Replace tert-butyl with methyl groups to assess steric effects on receptor binding .

Q. Experimental Design :

- Synthesize analogs with systematic substitutions (Table 1).

| Analog | Modification | Biological Activity |

|---|---|---|

| (R)-tert-Butyl 3-[(4-Fluorophenyl)methyl]aminopiperidine | Fluorophenyl addition | Enhanced receptor affinity |

| tert-Butyl 3-[(4-Chlorophenyl)methyl]aminopiperidine | Chlorophenyl substitution | Reduced solubility, lower activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.